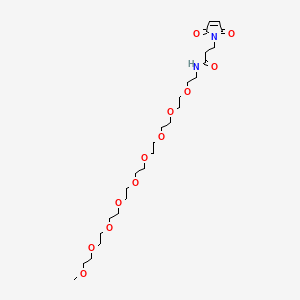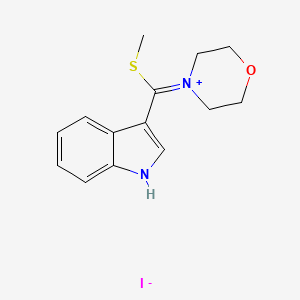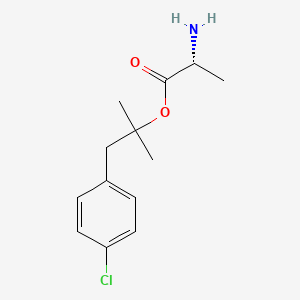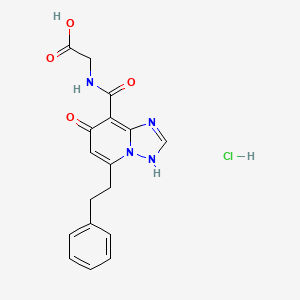![molecular formula C22H25ClN4O2 B11937699 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride CAS No. 882864-84-8](/img/structure/B11937699.png)
3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- ist eine komplexe organische Verbindung mit der Summenformel C22H25ClN4O2 und einem Molekulargewicht von 412,923 g/mol . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolochinolin-Kern beinhaltet, was sie zu einem interessanten Gegenstand in verschiedenen wissenschaftlichen Forschungsbereichen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- umfasst typischerweise mehrere SchritteSpezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die erfolgreiche Synthese dieser Verbindung .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer Spezialisierung und ihrer begrenzten kommerziellen Anwendungen. Standard-Organosynthesetechniken, einschließlich Batch- und kontinuierlicher Durchflussverfahren, könnten für die großtechnische Produktion angepasst werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen modifizieren und möglicherweise die biologische Aktivität der Verbindung verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu modifizieren, wodurch möglicherweise ihre Stabilität oder Aktivität verbessert wird.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und möglicherweise die Eigenschaften der Verbindung verbessern.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und die Wahl des Lösungsmittels sind entscheidend, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution neue aromatische oder aliphatische Gruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen auf molekularer Ebene.
Industrie: Begrenzte industrielle Anwendungen, vor allem in Forschungs- und Entwicklungsumgebungen.
Wirkmechanismus
Der Wirkmechanismus von 1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Interaktionen können verschiedene biologische Pfade modulieren, was möglicherweise zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade werden noch untersucht, aber die Struktur der Verbindung lässt vermuten, dass sie mit Enzymen oder Rezeptoren interagieren könnte, die an der Zellsignalisierung beteiligt sind .
Wirkmechanismus
The mechanism of action for 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indolderivate: Bekannt für ihre breite Palette an biologischen Aktivitäten, einschließlich antiviraler und krebshemmender Eigenschaften.
Phenoxyessigsäureamid-Derivate: In der medizinischen Chemie aufgrund ihres therapeutischen Potenzials eingesetzt.
Einzigartigkeit
Was 1,2-Propandiolhydrochlorid, 3-{3-Methyl-4-[(2-Phenylethyl)amino]-1H-pyrazolo[3,4-b]chinolin-1-yl}- auszeichnet, ist sein einzigartiger Pyrazolochinolin-Kern, der in anderen ähnlichen Verbindungen seltener vorkommt. Diese einzigartige Struktur könnte unterschiedliche biologische Aktivitäten und therapeutische Potenziale bieten.
Eigenschaften
CAS-Nummer |
882864-84-8 |
|---|---|
Molekularformel |
C22H25ClN4O2 |
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
3-[3-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]quinolin-1-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-15-20-21(23-12-11-16-7-3-2-4-8-16)18-9-5-6-10-19(18)24-22(20)26(25-15)13-17(28)14-27;/h2-10,17,27-28H,11-14H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
XNQHHROTMPWOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCCC4=CC=CC=C4)CC(CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)







![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

